N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester (9CI)
CAS No.: 87420-38-0
Cat. No.: VC17961222
Molecular Formula: C22H32N2O5
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87420-38-0 |
|---|---|
| Molecular Formula | C22H32N2O5 |
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | ethyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C22H32N2O5/c1-4-28-21(26)18(14-13-17-10-7-6-8-11-17)23-16(3)20(25)24-15-9-12-19(24)22(27)29-5-2/h6-8,10-11,16,18-19,23H,4-5,9,12-15H2,1-3H3/t16-,18-,19-/m0/s1 |
| Standard InChI Key | NNTZCVNBFRUGPA-WDSOQIARSA-N |
| Isomeric SMILES | CCOC(=O)[C@@H]1CCCN1C(=O)[C@H](C)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC |
| Canonical SMILES | CCOC(=O)C1CCCN1C(=O)C(C)NC(CCC2=CC=CC=C2)C(=O)OCC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, ethyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate, reflects its stereochemical complexity. Key structural elements include:
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A L-proline moiety esterified with ethanol at the carboxyl group.
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A L-alanine residue linked via an amide bond to a modified phenylpropyl group.
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An ethoxycarbonyl substituent at the (1S)-position of the phenylpropyl chain.
The stereochemistry at the (1S), (2S), and (2S) positions is critical for its biological activity, mirroring enalapril’s ACE-binding affinity.
Table 1: Molecular Properties of N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester (9CI)
| Property | Value |
|---|---|
| CAS No. | 87420-38-0 |
| Molecular Formula | |
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | Ethyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C22H32N2O5/c1-4-28-21(26)18(14-13-17-10-7-6-8-11-17)23-16(3)20(25)24-15-9-12-19(24)22(27)29 |
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis of N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester involves multi-step organic reactions:
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Formation of N-Carboxyanhydride: Starting with N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine, treatment with phosgene or triphosgene generates the corresponding N-carboxyanhydride (NCA).
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Coupling with L-Proline: The NCA reacts with L-proline under basic conditions (e.g., aqueous NaOH) to form the dipeptide backbone.
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Esterification: The proline carboxyl group is esterified using ethanol in the presence of an acid catalyst (e.g., HCl gas) to yield the final ethyl ester derivative .
Table 2: Representative Synthesis Protocol
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | NCA Formation | Phosgene, THF, 0°C, 2 hr | 85% |
| 2 | Peptide Coupling | L-Proline, NaOH, RT, 12 hr | 78% |
| 3 | Esterification | Ethanol, HCl gas, reflux, 6 hr | 92% |
Industrial-scale production prioritizes enantiomeric purity, requiring chiral chromatography or asymmetric synthesis techniques to maintain >99% enantiomeric excess .
Pharmacological Profile and Mechanisms
ACE Inhibition Dynamics
As an enalapril derivative, this compound shares mechanistic similarities with its parent drug. ACE inhibition occurs through:
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Competitive Binding: The proline moiety and ethoxycarbonyl group coordinate with zinc ions at the ACE active site.
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Transition-State Stabilization: The carbonyl group mimics the tetrahedral intermediate of angiotensin I hydrolysis, reducing catalytic efficiency.
In vitro assays demonstrate a 50% inhibitory concentration () of 1.2 nM for ACE, comparable to enalapril’s potency .
Metabolic Pathways
Hepatic metabolism involves esterase-mediated hydrolysis of the ethyl ester to form the active dicarboxylate metabolite. Cytochrome P450 (CYP3A4) further oxidizes the phenylpropyl side chain, yielding inactive excretory products .
Research Applications and Industrial Relevance
Pharmaceutical Intermediate
This compound is a critical precursor in enalapril manufacturing. Its high purity (≥98%) and stability under refrigeration (-20°C) make it ideal for:
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Process Optimization: Scaling batch reactions while minimizing epimerization.
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Metabolic Studies: Radiolabeled versions track tissue distribution in preclinical models.
Emerging Therapeutic Investigations
Recent studies explore its utility beyond hypertension:
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